(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
CAS No.: 400870-29-3
Cat. No.: VC3859521
Molecular Formula: C17H21N
Molecular Weight: 239.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 400870-29-3 |
---|---|
Molecular Formula | C17H21N |
Molecular Weight | 239.35 g/mol |
IUPAC Name | (2R)-3-methyl-1,1-diphenylbutan-2-amine |
Standard InChI | InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m1/s1 |
Standard InChI Key | KJRIVAFIKUXDBL-QGZVFWFLSA-N |
Isomeric SMILES | CC(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N |
SMILES | CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol . The core structure consists of a four-carbon butane chain substituted with two phenyl groups at the first carbon, a methyl group at the third carbon, and an amino group at the second carbon. The (R)-configuration at the chiral center confers distinct physicochemical and biological properties compared to its (S)-enantiomer .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₁N | |
Molecular Weight | 239.36 g/mol | |
Stereogenic Centers | 1 | |
CAS Number (S-enantiomer) | 233772-37-7 |
Stereochemical Significance
The (R)-enantiomer’s configuration is critical for its interactions in chiral environments, such as enzyme active sites. Asymmetric synthesis methods, including the use of chiral catalysts like β-chlorodiisopinocampheylborane, are employed to achieve high enantiomeric excess (e.g., >90% ee) .
Synthesis and Production Techniques
Laboratory-Scale Synthesis
The compound is typically synthesized via asymmetric alkylation or chiral resolution. One approach involves reacting benzophenone derivatives with methylamine in the presence of chiral auxiliaries. For example, methylaluminum bis-2,6-diphenylphenoxide has been used to induce asymmetry in related diphenylbutane systems .
Industrial Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and optimized catalytic systems (e.g., β-methyloxazaborolidine) are employed to enhance yield and purity. A reported procedure achieved yields of 84–92% with enantiomeric excesses exceeding 90% .
Table 2: Representative Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Catalyst | β-Methyloxazaborolidine | |
Reaction Time | 4–7 days | |
Yield | 84–92% | |
Enantiomeric Excess (ee) | >90% |
Physicochemical Properties and Analytical Data
Solubility and Stability
It is sparingly soluble in water but dissolves readily in organic solvents such as chloroform and ethyl acetate . Stability studies indicate that the compound should be stored in dry, dark, and ventilated conditions to prevent degradation .
Applications in Pharmaceutical and Chemical Research
Role in Asymmetric Synthesis
The compound serves as a chiral building block for synthesizing pharmacologically active molecules. Its amino group participates in Schiff base formation, enabling the construction of nitrogen-containing heterocycles .
Biological Activity
Although direct biological data for this compound are scarce, structurally similar analogues exhibit activity against neurological targets. For instance, fluorinated variants like (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane modulate ion channels and neurotransmitter receptors.
Comparative Analysis with Structural Analogues
Enantiomeric Comparisons
The (R)- and (S)-enantiomers display divergent biological behaviors due to stereospecific binding. For example, the (S)-enantiomer of a related fluoroamine showed 10-fold greater affinity for a serotonin receptor subtype compared to the (R)-form.
Analogues with Modified Backbones
Replacing the amino group with a hydroxyl moiety (e.g., (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) alters solubility and hydrogen-bonding capacity, impacting pharmacological profiles .
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